2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl acetoacetate
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Overview
Description
EINECS 301-162-8, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive material. It is a yellow, odorless, crystalline solid that is relatively stable and can be safely handled under controlled conditions. This compound has significant historical and industrial importance, particularly in the fields of military and mining.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes nitration to produce 2,4,6-trinitrotoluene.
The reaction conditions include maintaining a controlled temperature and using concentrated acids to ensure the complete nitration of toluene.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous nitration in large reactors, followed by purification steps to remove impurities and obtain pure 2,4,6-trinitrotoluene. Safety measures are critical during production to prevent accidental detonation.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Reduction: It can be reduced to form different amines.
Oxidation: It can be oxidized to form various oxidation products.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include iron and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Substitution: Nucleophiles such as hydroxide ions can facilitate substitution reactions.
Major Products
Reduction: Produces compounds like 2,4,6-triaminotoluene.
Oxidation: Leads to the formation of carboxylic acids and other oxidation products.
Substitution: Results in various substituted toluenes.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications:
Chemistry: Used as a standard explosive in various chemical studies.
Biology: Studied for its effects on biological systems and its biodegradation by microorganisms.
Medicine: Research on its potential toxicological effects and mechanisms of action.
Industry: Widely used in mining and construction for controlled demolitions.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds, leading to the formation of gases like nitrogen, carbon dioxide, and water vapor. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.
Comparison with Similar Compounds
2,4,6-trinitrotoluene can be compared with other nitroaromatic compounds such as:
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other explosives. It has a lower melting point, making it easier to mold and shape for various applications.
Similar Compounds
- 2,4-dinitrotoluene : Less explosive but used in the synthesis of other chemicals.
- 2,6-dinitrotoluene : Similar applications but with different stability and reactivity.
- 1,3,5-trinitrobenzene : More sensitive and less stable than 2,4,6-trinitrotoluene.
Properties
CAS No. |
93981-75-0 |
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Molecular Formula |
C21H21N5O5S |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C21H21N5O5S/c1-3-25(10-11-31-20(28)12-14(2)27)16-6-4-15(5-7-16)22-23-21-18-13-17(26(29)30)8-9-19(18)24-32-21/h4-9,13H,3,10-12H2,1-2H3 |
InChI Key |
BTDZVOVJIMUWLT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)CC(=O)C)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-] |
Origin of Product |
United States |
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